molecular formula C12H13N B11722444 2-(2,6-Dimethylphenyl)pyrrole

2-(2,6-Dimethylphenyl)pyrrole

Cat. No.: B11722444
M. Wt: 171.24 g/mol
InChI Key: YSZCUCBHKQJRHK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)pyrrole is a high-value, substituted pyrrole that serves as a versatile synthetic intermediate in advanced chemical research and development. Its molecular structure, which combines an electron-rich pyrrole heterocycle with a sterically hindered 2,6-dimethylphenyl group, makes it a promising scaffold for constructing more complex functional molecules. In the field of materials science , this compound is of significant interest for the development of novel organic polymers and functionalized surfaces. Pyrrole derivatives are key precursors in the synthesis of conductive polymers and are used to modify carbon-based nanomaterials like carbon black to enhance the properties of elastomeric composites . The functionalization of such materials can lead to reduced energy dissipation (Payne Effect) and improved dynamic rigidity, which is highly valuable for industrial applications such as tire manufacturing . For pharmaceutical and bio-medical research , the pyrrole ring is a fundamental building block found in a vast array of bioactive molecules . This specific compound can be utilized in the synthesis of novel fused pyrrole derivatives, such as pyrrolopyridines and pyrrolopyridopyrimidines, which are frequently investigated for their potential biological activities . Research into similar pyrrole-based structures has demonstrated promising anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines and cyclooxygenase (COX-2) . The steric and electronic properties imparted by the 2,6-dimethylphenyl substituent can be leveraged to fine-tune the molecule's interaction with biological targets, making it a valuable compound for structure-activity relationship (SAR) studies in drug discovery. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13N/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11/h3-8,13H,1-2H3

InChI Key

YSZCUCBHKQJRHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CN2

Origin of Product

United States

Synthetic Methodologies for 2 2,6 Dimethylphenyl Pyrrole and Its Derivatives

Classical and Modified Pyrrole (B145914) Synthesis Routes

Classical methods for pyrrole synthesis have been foundational in organic chemistry and continue to be adapted and modified for the preparation of a wide array of pyrrole derivatives.

Paal-Knorr Condensation and Variants

The Paal-Knorr synthesis is a widely utilized and straightforward method for the preparation of substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. organic-chemistry.orgwikipedia.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org The versatility of the Paal-Knorr synthesis is demonstrated by its application in the synthesis of arenes substituted with two distinct pyrrole moieties, starting from nitroanilines. rsc.org

The general mechanism involves the formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

Table 1: Key Features of the Paal-Knorr Pyrrole Synthesis

FeatureDescription
Reactants 1,4-dicarbonyl compound and a primary amine or ammonia.
Conditions Typically neutral or weakly acidic. The use of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org
Mechanism Involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration. wikipedia.org
Advantages Simplicity, efficiency, and the ability to produce a wide range of substituted pyrroles. rgmcet.edu.inresearchgate.net
Limitations Historically limited by the availability of 1,4-diketone precursors and sometimes harsh reaction conditions. wikipedia.orgrgmcet.edu.in

Recent modifications to the Paal-Knorr synthesis have focused on developing more environmentally friendly and efficient protocols. These "green" approaches often utilize milder catalysts and reaction conditions, such as iodine as a catalyst in solvent-free conditions at room temperature, which has been shown to be effective for a variety of substrates. rgmcet.edu.in

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is another classical method that provides access to substituted pyrroles through a multi-component reaction. This synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgpharmaguideline.com The reaction is named after Arthur Rudolf Hantzsch and is a valuable tool in medicinal chemistry for the synthesis of biologically active pyrroles. wikipedia.org

The mechanism begins with the formation of an enamine from the reaction of the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.org The Hantzsch synthesis has been extended to produce a variety of pyrrole derivatives, including those with different alkyl and ester groups. cdnsciencepub.com

Table 2: Components of the Hantzsch Pyrrole Synthesis

ComponentRole
β-ketoester Provides two carbon atoms of the pyrrole ring and a carbonyl group for initial reaction with the amine.
Ammonia or Primary Amine Serves as the nitrogen source for the pyrrole ring.
α-haloketone Provides the remaining two carbon atoms of the pyrrole ring and an electrophilic center for the enamine to attack.

Aza-Wittig Reactions with Organic Azides and Dioxo Compounds

The aza-Wittig reaction provides a powerful and versatile method for the synthesis of nitrogen-containing heterocycles, including pyrroles. This reaction involves the intramolecular reaction of an iminophosphorane (formed from an organic azide and a phosphine) with a carbonyl group. scispace.comsemanticscholar.org

In the context of pyrrole synthesis, a common strategy involves the condensation of 1,3-dicarbonyl dianions with α-azidoketones. The resulting open-chain intermediate can then undergo an intramolecular Staudinger-aza-Wittig reaction to form a cyclic imine, which upon treatment with acid, yields the corresponding pyrrole. nih.gov This methodology has been successfully applied to the synthesis of a diverse range of 2,3-disubstituted pyrroles. researchgate.net A metal-free, one-pot synthesis of substituted pyrroles has also been developed using an aza-Wittig reaction between chromones and phenacyl azides. researchgate.net

Modern Catalytic Approaches

Modern synthetic chemistry has seen a significant shift towards the use of transition metal catalysis to achieve highly efficient and selective transformations. These methods have been instrumental in the synthesis of complex aryl-pyrroles.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling for Aryl-Pyrroles)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. youtube.com This palladium-catalyzed reaction has been effectively employed for the synthesis of 2-arylpyrroles. nih.govnih.gov The reaction typically involves the coupling of a pyrrole derivative, often protected and functionalized with a leaving group or a boron-containing moiety, with an aryl halide or boronic acid. nih.govnih.gov

An optimized palladium-catalyzed method for the coupling of ClZn(pyrrolide) with aryl bromides has been developed to selectively generate 2-arylpyrroles. thieme-connect.com This re-optimized procedure offers improved yields and shorter reaction times compared to previous protocols. thieme-connect.com The Suzuki-Miyaura coupling is tolerant of a wide range of functional groups, making it a highly versatile tool for the synthesis of complex pyrrole-containing molecules. nih.gov

Table 3: Typical Components of a Suzuki Cross-Coupling for 2-Arylpyrrole Synthesis

ComponentExampleRole
Pyrrole Substrate SEM-protected bromopyrroleProvides the pyrrole core.
Aryl Partner Arylboronic acidProvides the aryl substituent.
Catalyst Pd(dppf)Cl2Facilitates the cross-coupling reaction. nih.govclaremont.edu
Base Na2CO3, K2CO3Activates the boronic acid.
Solvent Toluene, DioxaneProvides the reaction medium.

Transition Metal-Mediated Syntheses (e.g., Pd, Ru, Fe catalysis)

A variety of transition metals, including palladium, ruthenium, and iron, have been utilized to catalyze the synthesis of pyrroles through diverse reaction pathways. organic-chemistry.org These methods often offer high efficiency, regioselectivity, and functional group tolerance.

Palladium Catalysis: Beyond Suzuki coupling, palladium catalysts are used for the direct C-H arylation of pyrroles with aryl iodides to afford N-substituted-2-arylpyrroles. nih.gov This approach avoids the pre-functionalization of the pyrrole ring.

Ruthenium Catalysis: Ruthenium-catalyzed reactions provide several routes to substituted pyrroles. One method involves the oxidative annulation of enamides with alkynes, which can yield N-acetyl substituted or N-unsubstituted pyrroles. acs.orgnih.gov Another approach is a three-component reaction of ketones, amines, and vicinal diols, which offers a highly regioselective and atom-efficient synthesis of various substituted pyrroles. acs.org Ruthenium catalysts can also mediate the conversion of 1,4-alkynediols into pyrroles through an isomerization-cyclization sequence in the presence of an amine. bath.ac.uk

Iron Catalysis: Iron, being an earth-abundant and less toxic metal, has emerged as a sustainable catalyst for pyrrole synthesis. acs.orgbohrium.com An efficient cascade synthesis of pyrroles from nitroarenes has been developed using a homogeneous iron catalyst. This process involves an initial transfer hydrogenation of the nitroarene followed by an acid-catalyzed Paal-Knorr condensation. rsc.orgnih.gov This method is notable for its mild reaction conditions and high functional group tolerance. rsc.orgnih.gov

Table 4: Overview of Transition Metal-Catalyzed Pyrrole Syntheses

MetalReaction TypeKey ReactantsAdvantages
Palladium Direct C-H ArylationN-substituted pyrrole, Aryl iodideAvoids pre-functionalization of the pyrrole. nih.gov
Ruthenium Oxidative AnnulationEnamide, AlkyneHigh regioselectivity. acs.orgnih.gov
Ruthenium Three-Component ReactionKetone, Amine, Vicinal diolHigh atom-efficiency and broad substrate scope. acs.org
Iron Cascade ReactionNitroarene, 1,4-dicarbonyl compoundUtilizes a sustainable catalyst, mild conditions. rsc.orgnih.gov

Organocatalytic Cycloadditions (e.g., Pyrrole-2-methides with Aldehydes)

Organocatalytic cycloadditions represent a powerful and atom-economical approach for the synthesis of complex pyrrole-containing structures. A notable example is the [6+2] cycloaddition of pyrrole-2-methides with aldehydes. nih.govnih.gov This method provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high yields and excellent stereoselectivity. nih.govacs.org

In this reaction, pyrrole-2-carbinols serve as precursors to the highly reactive pyrrole-2-methide intermediates (also known as azafulvenes) through a dehydration process. nih.govacs.org The reaction is catalyzed by a chiral Brønsted acid, such as a BINOL-derived phosphoric acid. nih.govacs.org This catalyst activates the transient pyrrole-2-methide and the enol tautomer of an aryl acetaldehyde through double hydrogen bonding. nih.govacs.org This controlled interaction directs the incoming enol to a specific face of the pyrrole-2-methide, leading to high diastereo- and enantioselectivity. nih.govacs.org

The significance of this methodology lies in its ability to construct complex heterocyclic frameworks with multiple contiguous stereocenters in a single step. acs.org While the high reactivity of the pyrrole core can sometimes lead to oligomerization, the use of organocatalysis effectively channels the reaction towards the desired cycloaddition product. nih.gov

ReactantsCatalystProductKey Features
1H-pyrrole-2-carbinols, Aryl acetaldehydesBINOL-phosphoric acid2,3-dihydro-1H-pyrrolizin-3-olsHigh enantioselectivity, High diastereoselectivity, One-step process

C-H Borylation and Subsequent Functionalization

Direct C-H borylation has emerged as a versatile tool for the functionalization of pyrroles, offering a pathway to introduce a variety of substituents at specific positions. This strategy circumvents the need for pre-functionalized starting materials and often proceeds with high regioselectivity. Iridium-catalyzed borylation has been shown to be particularly effective for the regioselective functionalization of B-H bonds in carboranes, a concept that can be extended to the C-H bonds of heterocycles like pyrrole. nih.gov

Once the borylated pyrrole intermediate is formed, the boron moiety can be readily transformed into other functional groups through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov For instance, a 2-boryl substituted pyrrole can react with an aryl halide in the presence of a palladium catalyst to yield a 2-aryl pyrrole. nih.gov This two-step, one-pot sequence of C-H borylation followed by cross-coupling provides a powerful method for the synthesis of highly substituted pyrroles that may be difficult to access through other means. nih.gov

StepReagents & ConditionsIntermediate/ProductSignificance
1. C-H BorylationIr catalyst, B2pin22-(Boryl)pyrroleDirect functionalization of the pyrrole core.
2. Suzuki CouplingAryl halide, Pd catalyst, Base2-ArylpyrroleIntroduction of diverse aryl substituents.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.org These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity in a time- and resource-efficient manner. rsc.orgrsc.org

Isocyanide-Based Multicomponent Approaches

Isocyanide-based multicomponent reactions (I-MCRs) are a prominent class of MCRs used for the synthesis of polysubstituted pyrroles. rsc.orgrsc.org The unique reactivity of the isocyanide functional group, which can act as both a nucleophile and an electrophile, makes it a versatile component in these transformations. rsc.org I-MCRs often proceed as one-pot domino procedures, eliminating the need for the isolation of intermediates and reducing waste generation. researchgate.net

A variety of polysubstituted pyrroles can be synthesized with high chemoselectivity and in moderate to good yields through I-MCRs. rsc.org For example, the reaction of isocyanides, gem-diactivated olefins, and amines can lead to fully substituted pyrroles under mild, catalyst-free conditions. rsc.org The choice of amine (primary or secondary) can even direct the reaction through different pathways to yield distinct products. rsc.org

ReactantsConditionsProductAdvantages
Isocyanides, gem-diactivated olefins, aminesCatalyst-free, mild conditionsFully-substituted pyrrolesHigh diversity, short reaction times, operational simplicity. rsc.org
2-(pyridin-2-yl)acetonitrile derivatives, aldehydes, isocyanidesDBU (base), n-butanol (solvent)Fully-substituted pyrrolesWide substrate scope, high variety of derivatives. rsc.org

Aza-Michael Addition Strategies

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction that can be incorporated into multicomponent strategies for pyrrole synthesis. nih.govfrontiersin.org This reaction is known for its high atom economy and can often be performed under mild, catalyst-free conditions. d-nb.info

In the context of pyrrole synthesis, an aza-Michael addition can be the initial step in a cascade sequence. For instance, the reaction between a primary amine and an electron-deficient alkene can be followed by an intramolecular cyclization to form a pyrrolidone ring. frontiersin.org Organocatalytic approaches, using catalysts such as cinchona alkaloids or chiral primary amines, have been developed to achieve asymmetric aza-Michael additions, leading to the synthesis of chiral pyrrole derivatives with high enantioselectivity. beilstein-journals.org These cascade reactions are powerful tools for the construction of complex, functionalized pyrrolizines and other N-heterocycles. beilstein-journals.org

ReactantsCatalyst/ConditionsProductKey Features
Azoles, α,β-unsaturated malonatesCs2CO3Azole derivativesHigh efficiency, gram-scale synthesis. nih.gov
Amines, α,β-unsaturated ketonesCinchona-based primary amineChiral pyrrolizinesCascade aza-Michael-aldol reaction, excellent stereocontrol. beilstein-journals.org

Green Chemistry and Sustainable Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.

Aqueous and Solvent-Free Reaction Conditions

The development of environmentally benign synthetic methods has led to a focus on aqueous and solvent-free reaction conditions for the synthesis of pyrrole derivatives. While specific examples for the synthesis of 2-(2,6-dimethylphenyl)pyrrole under these conditions are not extensively documented in the reviewed literature, general strategies for the synthesis of N-substituted and polysubstituted pyrroles without traditional organic solvents are well-established and can be adapted.

Solvent-free approaches often utilize microwave irradiation to accelerate reactions, leading to higher yields and shorter reaction times. The Paal-Knorr synthesis, a classical method for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine, can be effectively performed under solvent-free conditions. For instance, the reaction of 2,5-hexanedione with various anilines has been successfully carried out without a solvent to produce N-aryl-2,5-dimethylpyrroles. This methodology could potentially be applied to the synthesis of this compound by selecting the appropriate precursors.

Catalysis is another cornerstone of solvent-free pyrrole synthesis. Molecular iodine has been employed as an efficient and mild catalyst for the synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran under solvent-free microwave conditions. Other catalytic systems, such as bismuth nitrate and various ionic liquids, have also proven effective in promoting pyrrole synthesis in the absence of conventional solvents. These methods offer advantages such as high atom economy, reduced waste, and often milder reaction conditions.

Multi-component reactions (MCRs) represent a powerful tool for the one-pot synthesis of highly substituted pyrroles under solvent-free conditions. These reactions, by combining three or more starting materials in a single step, allow for the rapid construction of complex molecular architectures. While a specific MCR for this compound is not detailed, the general principles of MCRs for polysubstituted pyrrole synthesis are broadly applicable.

Directed Functionalization and Derivatization

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. The regioselectivity of this reaction on the pyrrole ring is highly dependent on the nature of the substituents present on both the pyrrole nitrogen and the carbon atoms of the ring.

In the case of 1-substituted pyrroles, electrophilic substitution, such as the Vilsmeier-Haack reaction, typically occurs at the C2 or C5 positions due to the stabilization of the cationic intermediate by the nitrogen lone pair. However, the steric hindrance of the substituent on the nitrogen atom can significantly influence the site of formylation.

A study on the Vilsmeier-Haack formylation of 1-(2,6-dimethylphenyl)-1H-pyrrole demonstrated that the regioselectivity can be controlled by the choice of the formylating agent. When using a standard Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), a mixture of products is often obtained. However, by employing sterically crowded formamides, the formylation can be directed predominantly to the C3 position. This provides a valuable strategy for the synthesis of 3-formyl-2-arylpyrroles, which are important building blocks for more complex molecules.

Regioselectivity of Vilsmeier-Haack Formylation of 1-(2,6-Dimethylphenyl)-1H-pyrrole
Formylating ReagentPosition of FormylationProductYield (%)
Standard Vilsmeier Reagent (POCl₃/DMF)C21-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde15
Sterically Crowded FormamideC31-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde85

The introduction of a variety of substituents onto the pyrrole ring of 2-arylpyrroles is crucial for modifying their chemical and biological properties. Several strategies have been developed for the selective functionalization of the C3, C4, and C5 positions.

β-Selective Arylation: While electrophilic substitution on the pyrrole ring generally favors the α-positions (C2 and C5), methods for the selective functionalization of the β-positions (C3 and C4) have been developed. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of pyrroles at the β-position. For instance, palladium or rhodium catalysts can be used to couple N-substituted pyrroles with aryl halides, providing a direct route to 3-arylpyrroles. The choice of the N-substituent on the pyrrole can influence the regioselectivity of the arylation.

Synthesis of Polysubstituted Pyrroles: Multi-component reactions offer an efficient pathway to polysubstituted pyrroles. For example, the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with activated alkenes or alkynes is a well-established method for the synthesis of 3-substituted and 3,4-disubstituted pyrroles. This approach allows for the introduction of a wide range of functional groups at these positions.

Another powerful technique is the titanium-catalyzed [2+2+1] cycloaddition of two alkyne molecules and an imido-titanium complex, which can lead to the formation of pentasubstituted pyrroles. By using heteroatom-substituted alkynes, this method allows for the introduction of boryl or stannyl groups that can be further functionalized through cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or other substituents.

General Methodologies for Pyrrole Ring Functionalization
MethodologyTarget Position(s)Type of Substituent IntroducedKey Features
Transition Metal-Catalyzed C-H ArylationC3, C4 (β-positions)Aryl groupsDirect functionalization of C-H bonds.
TosMIC CycloadditionC3, C4Various substituents from activated alkenes/alkynesVersatile for introducing diverse functionality.
Titanium-Catalyzed [2+2+1] CycloadditionC2, C3, C4, C5Multiple substituents, including those introduced via cross-couplingAccess to fully substituted pyrroles.

Functionalization of the 2,6-dimethylphenyl group in this compound offers another avenue for creating structural diversity. The reactivity of the phenyl ring is influenced by the presence of the pyrrole substituent and the two methyl groups.

Electrophilic aromatic substitution on the dimethylphenyl ring is expected to occur at the positions ortho and para to the pyrrole ring. However, the steric hindrance from the methyl groups and the pyrrole itself can direct substitution to the less hindered positions. For instance, nitration or halogenation of the phenyl ring would likely yield derivatives with substituents at the C3' or C4' positions.

In a study focused on 2-phenyl-1H-pyrrole-3-carboxamides, various substituents were introduced onto the 2-phenyl ring to investigate their effects on biological activity. This research demonstrated that modifications such as the introduction of fluorine atoms at different positions of the phenyl ring are synthetically feasible and can significantly impact the properties of the molecule. For example, the introduction of a fluorine atom at the C4' position of the phenyl ring was achieved, leading to compounds with altered biological profiles. These findings suggest that similar modifications could be applied to this compound to tune its characteristics. The synthetic strategies would likely involve the use of appropriately substituted anilines in the initial pyrrole synthesis or direct electrophilic substitution on the pre-formed this compound.

Chemical Reactivity and Reaction Mechanisms of 2 2,6 Dimethylphenyl Pyrrole Systems

Electrophilic Aromatic Substitution Patterns on the Pyrrole (B145914) Ring

The pyrrole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.com In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (the sigma complex) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. onlineorganicchemistrytutor.comechemi.comstackexchange.com

In 2-(2,6-dimethylphenyl)pyrrole, the C2 position is blocked. Consequently, electrophilic substitution is directed to the other available positions on the pyrrole ring. The regioselectivity is governed by a combination of electronic and steric factors.

C5 Position: This position is electronically analogous to the C2 position and is the most favored site for electrophilic attack. The intermediate formed is well-stabilized by resonance.

C3 and C4 Positions: These positions are less electronically activated compared to C5. Furthermore, electrophilic attack at the C3 position would experience significant steric hindrance from the adjacent bulky 2,6-dimethylphenyl group.

A prime example of electrophilic aromatic substitution on such systems is the Vilsmeier-Haack reaction , which is used for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The Vilsmeier reagent, a substituted chloroiminium ion, is a weak electrophile that readily reacts with activated rings like pyrrole. youtube.com For 2-substituted pyrroles, formylation typically occurs at the C5 position to yield the corresponding 5-formyl derivative. cambridge.org

Position of AttackRelative ReactivityGoverning Factors
C5 (α')Most FavoredElectronic Activation (analogous to C2), Highest resonance stabilization of intermediate.
C4 (β')Less FavoredLower electronic activation compared to C5.
C3 (β)Least FavoredLower electronic activation; Significant steric hindrance from the adjacent 2,6-dimethylphenyl group.

Nucleophilic Reactions and Annulation Pathways

While the pyrrole ring itself is electron-rich and not susceptible to direct nucleophilic attack, its N-H proton can be abstracted by a strong base to form the pyrrolide anion. This anion is a potent nucleophile and can participate in various substitution reactions.

Annulation reactions provide pathways to construct fused heterocyclic systems. These reactions often involve the pyrrole ring acting as a nucleophile in a cascade sequence. Common strategies include:

[4+1] Annulation: This approach involves the reaction of a four-atom component with a one-atom component. Palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines represents a modern method for synthesizing highly substituted pyrroles. mdpi.com

[4+2] Annulation (Cycloaddition): In these reactions, a four-atom diene system reacts with a two-atom dienophile. A base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters has been developed for the synthesis of 5,6-dihydroindolizines. rsc.org

[3+2] Annulation (Cycloaddition): This pathway involves the reaction of a three-atom component with a two-atom component. researchgate.net For example, rhodium-catalyzed annulation of 2-aroyl-substituted NH-pyrroles with diazoesters can be used to generate pyrrolo[1,2-c] nih.govpearson.comoxazin-1-ones. rsc.org

For this compound, participation in such reactions would be heavily influenced by the steric bulk of the aryl substituent, which could affect the approach of reactants and the stability of transition states.

Oxidative and Reductive Transformations

The electron-rich pyrrole nucleus is sensitive to oxidation, which can lead to a variety of outcomes ranging from polymerization and decomposition to the formation of discrete, functionalized products. nih.gov

A key transformation for 2-arylpyrroles is oxidative coupling . These reactions enable the direct formation of new bonds via the functionalization of C–H bonds, often using transition metal catalysts and an oxidant. wikipedia.orgrsc.org For instance, Ruthenium(II)-catalyzed oxidative C2-alkenylation of N-acyl pyrroles demonstrates that the pyrrole C-H bonds can be selectively activated and functionalized. nih.gov While the title compound lacks an N-acyl directing group, similar C-H activation at the C5 position is a plausible transformation under appropriate catalytic conditions.

The reduction of the pyrrole ring is more challenging due to its aromatic stability. Typical methods like the Birch reduction can be used for dearomatization. Catalytic hydrogenation can reduce the pyrrole ring to a pyrrolidine, but this generally requires harsh conditions.

Mechanistic Studies of Key Reactions

While many cycloaddition reactions are considered concerted, pericyclic processes, a stepwise mechanism involving a zwitterionic intermediate is possible, particularly when the reactants have highly polarized electronic structures. mdpi.comnih.gov A zwitterionic mechanism is favored by:

Strongly electron-donating and electron-accepting reactants.

The ability of substituents to stabilize the resulting positive and negative charges.

Polar solvent environments.

In the context of this compound, a [3+2] cycloaddition reaction with a strongly electrophilic alkene (e.g., a nitroalkene) could potentially proceed via a zwitterionic intermediate. scispace.com The reaction would be initiated by the nucleophilic attack of the pyrrole ring onto the alkene, forming a charge-separated intermediate. This intermediate would then undergo ring closure to form the final five-membered ring product. Computational studies using Density Functional Theory (DFT) are often employed to distinguish between a concerted and a stepwise zwitterionic pathway. nih.gov

The most profound consequence of the ortho-methyl groups on the phenyl substituent is the severe steric hindrance they impose, which restricts rotation around the C-C single bond connecting the pyrrole and phenyl rings. This restricted rotation gives rise to atropisomerism , a form of axial chirality where the molecule lacks a stereocenter but is chiral due to hindered rotation. wikipedia.orgnih.gov

Atropisomers are stereoisomers that can be isolated as separate enantiomers if the rotational energy barrier is sufficiently high. wikipedia.org The stability of atropisomers is often classified based on the energy barrier to rotation, which corresponds to their half-life for interconversion at a given temperature. nih.gov The presence of two ortho substituents on the phenyl ring in 2-arylpyrroles is a classic structural motif for generating stable atropisomers. nih.govresearchgate.netresearchgate.net

Atropisomer ClassRotational Energy Barrier (kJ/mol)Interconversion (Racemization) Half-Life at Room Temp.
Class 1&lt; 84Minutes or faster
Class 284 - 117Hours to months
Class 3&gt; 117Years or longer

Data adapted from medicinal chemistry classifications of atropisomeric stability. nih.gov

Beyond creating chirality, the steric bulk also influences reaction regioselectivity, as seen in the preference for electrophilic attack at the less hindered C5 position over the C3 position.

Kinetic and thermodynamic factors are crucial in determining the outcome of reactions involving this compound.

Kinetic vs. Thermodynamic Control: In electrophilic aromatic substitution, the distribution of products can be influenced by reaction conditions. A kinetically controlled reaction (lower temperature, shorter reaction time) will favor the product formed via the lowest activation energy pathway (typically attack at C5). A thermodynamically controlled reaction (higher temperature, longer reaction time) will favor the most stable product, which may or may not be the same as the kinetic product.

Rotational Kinetics: The interconversion of atropisomers is a kinetic process. The rate of rotation depends on the height of the activation energy barrier, which is determined by the severity of the steric clash in the planar transition state. For this compound, this barrier is expected to be substantial, likely placing it in Class 2 or 3, allowing for the potential isolation of individual enantiomers. nih.gov

Coordination Chemistry and Ligand Design Featuring 2 2,6 Dimethylphenyl Pyrrole

Design and Synthesis of 2-(2,6-Dimethylphenyl)pyrrole-Derived Ligands

The this compound core serves as a versatile platform for the synthesis of a variety of ligands with tailored steric and electronic properties for specific applications in coordination chemistry and catalysis.

The synthesis of N- and C-substituted pyrrolyl ligands derived from this compound allows for the fine-tuning of the ligand's properties. N-substitution is readily achieved by deprotonation of the pyrrole (B145914) NH followed by reaction with an electrophile, while C-substitution often requires more elaborate synthetic strategies.

A common method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.com In the context of this compound, N-alkylation can be achieved by treating the parent pyrrole with a base such as sodium hydride, followed by the addition of an alkyl halide. researchgate.net Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides.

C-substitution of the pyrrole ring can be more challenging due to the inherent reactivity of the pyrrole nucleus. However, methods such as electrophilic aromatic substitution can be employed to introduce functional groups at specific positions on the pyrrole ring, provided that the reaction conditions are carefully controlled to avoid polymerization or side reactions. nih.gov

Table 1: Examples of N- and C-Substituted this compound-Derived Ligands

Compound NameStructureSubstitution PositionSynthetic Method
1-Methyl-2-(2,6-dimethylphenyl)pyrroleN-substitutionN-alkylation
1-Acetyl-2-(2,6-dimethylphenyl)pyrroleN-substitutionN-acylation
5-Bromo-2-(2,6-dimethylphenyl)pyrroleC-substitutionElectrophilic Halogenation

Iminopyrrolyl and pyrrolylmethyleneamine ligands are a class of N,N'-bidentate ligands that have been extensively studied in coordination chemistry. cjcatal.com The synthesis of these ligands typically involves the condensation of a pyrrole-2-carboxaldehyde with a primary amine. In the case of this compound, the corresponding 2-formyl derivative can be condensed with various anilines to afford a range of iminopyrrolyl ligands with different steric and electronic properties. researchgate.net

The steric bulk of the 2,6-dimethylphenyl group plays a crucial role in determining the coordination geometry of the resulting metal complexes. These ligands can stabilize both tetrahedral and square planar geometries, depending on the nature of the metal ion and the other ligands in the coordination sphere.

Table 2: Representative Iminopyrrolyl Ligands Derived from this compound

Ligand NameAmine PrecursorStructure
N-(2,6-diisopropylphenyl)-1-(2-(2,6-dimethylphenyl)-1H-pyrrol-5-yl)methanimine2,6-diisopropylaniline
N-phenyl-1-(2-(2,6-dimethylphenyl)-1H-pyrrol-5-yl)methanimineAniline

Porphyrins and related macrocycles are an important class of ligands that play a central role in biological systems and have found applications in catalysis, materials science, and medicine. nih.govuakron.edu The incorporation of the this compound moiety into a porphyrin or other macrocyclic framework can be achieved through various synthetic strategies.

One common approach is the condensation of a dipyrromethane with an aldehyde, followed by oxidation. researchgate.net By using a dipyrromethane derived from this compound, it is possible to synthesize porphyrins with one or more of these bulky substituents at the meso-positions. The presence of the 2,6-dimethylphenyl groups can significantly impact the properties of the porphyrin, such as its solubility, aggregation behavior, and the redox potential of its metal complexes.

Solvent-free mechanochemical methods have also been developed for the synthesis of porphyrins, offering a more environmentally friendly alternative to traditional solution-phase syntheses. nih.gov

Table 3: Synthetic Routes to Porphyrins Incorporating this compound

Synthetic MethodDescriptionKey Features
Lindsey SynthesisTwo-step, one-flask synthesis involving the condensation of pyrroles and aldehydes followed by oxidation. researchgate.netHigh dilution conditions, mild oxidizing agents.
Adler-Longo MethodOne-step synthesis in refluxing propionic acid.Simpler procedure, but can lead to lower yields and purification challenges.
Mechanochemical SynthesisSolvent-free grinding of reactants. nih.govEnvironmentally friendly, can produce different product distributions.

Chelating ligands are molecules that can bind to a central metal atom through two or more donor atoms. Hydrazono-diketones are a class of versatile chelating ligands that can be synthesized through the condensation of a β-diketone with a hydrazine (B178648) derivative. nih.gov

To synthesize a hydrazono-diketone ligand derived from this compound, one could envision a multi-step synthesis starting with the acylation of the pyrrole to introduce a ketone functionality. This could then be followed by condensation with a hydrazine to form the desired chelating ligand. The resulting ligand would possess a combination of hard and soft donor atoms, making it suitable for coordinating to a variety of transition metals.

Metal Complexation Studies

The coordination chemistry of ligands derived from this compound has been explored with a range of transition metals, leading to the synthesis of complexes with interesting structural and electronic properties.

Ligands derived from this compound have been successfully used to synthesize complexes of various transition metals, including nickel, iron, cobalt, copper, and zinc. researchgate.netnih.govacs.orgnih.govresearchgate.net The synthesis of these complexes typically involves the reaction of the free ligand with a metal salt in a suitable solvent.

The resulting complexes have been characterized by a variety of techniques, including X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and magnetic susceptibility measurements. These studies have provided valuable insights into the coordination modes of the ligands, the geometries of the metal centers, and the electronic structures of the complexes. For instance, iminopyrrolyl ligands derived from this compound have been shown to form four-coordinate nickel(II) complexes with distorted square planar geometries.

Table 4: Examples of Transition Metal Complexes with this compound-Derived Ligands

MetalLigand TypeCoordination GeometryCharacterization Techniques
Nickel(II)IminopyrrolylDistorted Square PlanarX-ray crystallography, NMR
Cobalt(II)IminopyrrolylTetrahedralMagnetic susceptibility, UV-Vis
Copper(II)Pyrrole Azine Schiff Base nih.govSquare PlanarEPR, IR, UV-Vis
Zinc(II)Pyrrole Azine Schiff Base nih.govTetrahedralNMR, IR
Iron(II)IminopyrrolylTetrahedralMössbauer spectroscopy, Magnetic susceptibility

Coordination Modes and Geometries

The 2-(2,6-Dimethylphenyl)pyrrolide ligand typically coordinates to a metal center in a monodentate fashion through its nitrogen atom, forming a σ-bond (η¹-coordination). The most defining feature of this ligand is the steric bulk imposed by the 2,6-dimethylphenyl substituent. The two methyl groups ortho to the C-N bond force the phenyl ring to twist significantly out of the plane of the pyrrole ring. This steric hindrance plays a crucial role in determining the coordination number and geometry of the resulting metal complex.

The bulky nature of the ligand limits the number of other ligands that can bind to the metal center, often resulting in complexes with lower coordination numbers than might be observed with less hindered ligands like unsubstituted pyrrolide. For instance, in transition metal complexes, the presence of two or more 2-(2,6-Dimethylphenyl)pyrrolide ligands can enforce geometries such as distorted tetrahedral or square planar, depending on the electronic configuration of the metal ion. In contrast, smaller ligands might permit the formation of higher-coordination number complexes, such as octahedral geometries.

The coordination geometry is a direct consequence of minimizing steric repulsion between the bulky 2,6-dimethylphenyl groups. This effect is a well-established principle in ligand design, used to create a specific coordination sphere that can influence the reactivity of the metal center.

Table 1: Expected Geometries of Metal Complexes with 2-(2,6-Dimethylphenyl)pyrrolide This table is generated based on established principles of coordination chemistry.

Number of Ligands Metal d-electron count Common Geometry Predicted Bond Angles (L-M-L)
2 d¹⁰ Linear ~180°
3 d¹⁰ Trigonal Planar ~120°
4 d⁸ Square Planar ~90°
4 d¹⁰ Tetrahedral ~109.5°

Electronic Structures of Metal-Pyrrole Complexes

The electronic structure of metal complexes containing the 2-(2,6-Dimethylphenyl)pyrrolide ligand is primarily influenced by the strong electron-donating character of the pyrrolide anion. As an anionic N-donor, it is a potent σ-donor and also a π-donor, which can significantly influence the electron density at the metal center. This donation affects the d-orbital splitting and, consequently, the magnetic and spectroscopic properties of the complex.

The 2,6-dimethylphenyl substituent has a relatively minor direct electronic effect on the metal center. Due to the sterically enforced twisting between the phenyl and pyrrole rings, π-conjugation between the two aromatic systems is minimal. Therefore, the electronic influence of the dimethylphenyl group is largely inductive. However, the indirect electronic consequences of its steric bulk are significant. By enforcing a particular coordination geometry (e.g., distorting a square planar complex towards tetrahedral), the ligand's steric profile can alter the d-orbital energy levels, thereby tuning the electronic and magnetic properties of the complex.

Computational methods, such as Density Functional Theory (DFT), are often employed to model the electronic structures of such complexes. unic.ac.cybohrium.comias.ac.innih.gov These studies can quantify the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the reactivity and electronic transitions of the complex. For a typical complex with this ligand, the HOMO is expected to have significant character from both the metal d-orbitals and the pyrrolide π-system.

Table 2: Representative Electronic Properties of Pyrrolide-based Complexes Data is illustrative and based on general findings for related N-donor ligand complexes.

Property Typical Value/Observation Influence of 2-(2,6-Dimethylphenyl)pyrrolide
Metal-Ligand Bond Strong σ- and π-donation from pyrrolide Steric bulk may slightly elongate the M-N bond compared to less hindered ligands.
HOMO-LUMO Gap Varies with metal and geometry Geometry enforced by steric hindrance is a key determinant of the gap size.
Redox Potential Sensitive to electron density at the metal Strong donation from pyrrolide makes oxidation of the metal center more difficult.

Structure-Ligand Activity Relationships in Coordination Complexes

The relationship between the structure of a ligand and the activity of its metal complex is a cornerstone of catalyst design. For complexes featuring 2-(2,6-Dimethylphenyl)pyrrolide, the dominant structural feature influencing activity is the steric profile of the 2,6-dimethylphenyl group. olemiss.edu This bulky substituent creates a well-defined pocket or cavity around the metal's active site.

This steric shielding has several important consequences for catalytic applications:

Substrate Selectivity: The size and shape of the cavity can restrict access to the metal center, allowing only substrates of a specific size or shape to bind and react. This is a key principle in achieving regioselectivity or stereoselectivity in catalysis.

Stabilization of Reactive Intermediates: The bulky groups can protect highly reactive intermediates from undergoing undesirable bimolecular decomposition pathways, thereby increasing the catalyst's lifetime and turnover number.

Modulation of Reactivity: By preventing the coordination of additional solvent or substrate molecules, the ligand can maintain a coordinatively unsaturated metal center, which is often a prerequisite for catalytic activity.

For example, in olefin polymerization catalysis, ligands with bulky substituents are known to influence the rate of polymerization and the properties of the resulting polymer. researchgate.net The steric environment created by the 2-(2,6-dimethylphenyl) groups can affect the approach of the monomer and the rate of chain propagation and termination steps, thereby controlling the molecular weight and branching of the polymer. The strategic use of such sterically demanding ligands allows for fine-tuning of a catalyst's performance for a specific chemical transformation. nih.govscholarsresearchlibrary.com

Catalytic Applications of 2 2,6 Dimethylphenyl Pyrrole Based Systems

Homogeneous Catalysis

Ligands derived from 2-(2,6-dimethylphenyl)pyrrole are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high catalyst activity and selectivity under relatively mild conditions due to the well-defined nature of the molecular active sites.

Oligomerization and Polymerization Catalysis (e.g., Ethylene (B1197577) Oligomerization)

Neutral mono(iminopyrrolyl)nickel(II) complexes, which are close derivatives of the this compound scaffold, have been investigated as catalysts for ethylene oligomerization. These systems, when activated, convert ethylene into a mixture of linear alpha-olefins (LAOs) and branched oligomers. The bulky 2,6-disubstituted aryl group on the imino-nitrogen is critical for catalyst performance.

In a study of mono(2-iminopyrrolyl)nickel(II) complexes with the general formula [Ni{κ²N,N′-5-aryl-NC₄H₂-2-C(H)═N-2,6-iPr₂C₆H₃}(o-C₆H₄Cl)(PPh₃)], the catalytic activity for ethylene oligomerization was found to be significantly enhanced by the addition of a phosphine (B1218219) scavenger like [Ni(COD)₂]. The products obtained are typically low-molecular-weight, hyperbranched polyethylene (B3416737) oligomers. The degree of branching is exceptionally high, ranging from 80 to 130 branches per 1000 carbon atoms, indicating frequent chain walking isomerization reactions. The steric hindrance provided by the bulky N-aryl group (in this case, a 2,6-diisopropylphenyl group, which is electronically and sterically similar to the 2,6-dimethylphenyl group) is thought to promote the dissociation of the phosphine ligand to generate the active catalytic species and to influence the chain transfer versus chain propagation rates.

Catalyst PrecursorTemperature (°C)ActivatorCatalytic Activity (kg PE / (mol Ni · h))Product Mₙ (g/mol)Branching (branches/1000 C)
[Ni(5-Ph-pyr-im)(o-C₆H₄Cl)(PPh₃)]25[Ni(COD)₂]1.51400109
[Ni(5-Ph-pyr-im)(o-C₆H₄Cl)(PPh₃)]50[Ni(COD)₂]2.11100117
[Ni(5-An-pyr-im)(o-C₆H₄Cl)(PPh₃)]25[Ni(COD)₂]3.01100130
[Ni(5-An-pyr-im)(o-C₆H₄Cl)(PPh₃)]50[Ni(COD)₂]2.8800128

Table 1. Catalytic performance of 2-(iminopyrrolyl)nickel(II) complexes in ethylene oligomerization. Data sourced from relevant studies on ethylene catalysis. Mₙ = Number-average molecular weight. (pyr-im = 2-(N-2,6-diisopropylphenylformimino)-1H-pyrrolyl; Ph = Phenyl; An = Anthracen-9-yl).

Hydrogen Evolution Reactions (HER)

Derivatives of this compound are integral components of sophisticated macrocycles like porphyrins, which are effective catalysts for the hydrogen evolution reaction (HER). dicp.ac.cn Metalloporphyrins, such as 5,10,15,20-tetrakis(4-fluoro-2,6-dimethylphenyl)porphyrin (M(II)TFP), provide a well-defined cavity for a metal ion, while the peripheral dimethylphenyl groups enhance solubility and stability. dicp.ac.cn

The copper complex, Cu(II)TFP, has demonstrated catalytic activity for HER in the presence of a proton source like benzoic acid. dicp.ac.cn The catalytic process is consistent with an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. This involves the initial reduction of the Cu(II) center, followed by protonation, a second reduction, and a final protonation step that releases H₂ gas. Analysis of linear sweep voltammograms indicates that the reaction is first-order with respect to the proton concentration. dicp.ac.cn

CatalystReactionMechanismApparent Rate Constant (kₐₚₚ)Key Feature
Cu(II)TFPHydrogen EvolutionECEC5.79 × 10³ M⁻¹s⁻¹First-order in proton concentration

Table 2. Catalytic parameters for the Hydrogen Evolution Reaction (HER) mediated by a Cu(II) porphyrin complex derived from this compound. dicp.ac.cn

Small Molecule Activation (e.g., CO₂ Reduction, O₂ Reduction)

The same family of metalloporphyrins derived from this compound that are active in HER are also promising catalysts for the activation of other small molecules of environmental and energetic significance, such as carbon dioxide and oxygen. dicp.ac.cnnih.gov The catalyst's function is determined by the choice of the central metal ion and the reaction conditions.

For CO₂ reduction, cobalt porphyrins are particularly effective. A study on a dimethoxy-substituted Co(II) porphyrin featuring 2,6-dimethylphenyl groups investigated its electrocatalytic performance for the CO₂ reduction reaction (CO₂RR). rsc.org Density Functional Theory (DFT) calculations revealed that the formation of the carboxyl radical intermediate (*COOH) is the rate-limiting step in the conversion of CO₂ to carbon monoxide (CO). The electronic properties of the porphyrin ligand, modulated by the peripheral substituents, play a key role in stabilizing this critical intermediate. rsc.org While detailed data for O₂ reduction using this specific ligand system is less common, metalloporphyrins are a well-established class of catalysts for this reaction.

Enantioselective Catalysis Utilizing Chiral this compound Derivatives

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern chemistry. The 2-arylpyrrole framework, particularly with bulky ortho substituents like in this compound, can exhibit axial chirality due to restricted rotation around the C-N or C-C single bond. This atropisomerism can be exploited to create effective chiral ligands and catalysts.

A general method for accessing enantiomerically pure arylpyrroles has been developed through a catalytic asymmetric Paal-Knorr reaction. This approach uses a combined-acid system, comprising a Lewis acid and a chiral phosphoric acid, to control the enantioselectivity of the cyclization, yielding axially chiral arylpyrroles with high enantiomeric excess. Furthermore, copper-catalyzed asymmetric annulation reactions have been used to synthesize arylpyrroles bearing both C-C and C-N axial chirality with excellent enantioselectivity.

These synthesized axially chiral arylpyrroles are not just synthetic targets but also valuable precursors for chiral ligands. For instance, an axially chiral arylpyrrole has been successfully transformed into a novel chiral phosphine ligand, demonstrating the potential of this scaffold in developing new tools for asymmetric catalysis. Although specific applications of a chiral catalyst derived directly from this compound are not extensively detailed, these foundational studies establish the principles for its use in enantioselective transformations.

Catalyst Design Principles and Turnover Frequencies

The design of catalysts based on the this compound scaffold relies on several key principles. The most significant is the use of the bulky 2,6-dimethylphenyl group to impart specific steric properties. This steric hindrance can:

Protect the metal center: It shields the active site from unwanted side reactions, such as bimolecular deactivation, thereby increasing catalyst stability and lifetime.

Influence selectivity: In polymerization and oligomerization, it controls the rate of monomer insertion versus chain transfer, affecting the molecular weight and branching of the product.

Create chiral environments: It can lead to stable atropisomers, which are essential for the design of ligands for enantioselective catalysis.

The electronic nature of the pyrrole (B145914) ring and the aryl substituent can also be tuned through the introduction of additional functional groups, allowing for fine control over the reactivity of the metal center.

The performance of these catalysts is often quantified by their turnover frequency (TOF), which measures the number of substrate molecules converted per catalytic site per unit of time.

Catalytic SystemApplicationPerformance MetricValue
Mono(iminopyrrolyl)nickel(II)Ethylene OligomerizationActivityUp to 3.0 kg PE / (mol Ni · h)
Cu(II)TFP PorphyrinHydrogen Evolution (HER)Apparent Rate Constant5.79 × 10³ M⁻¹s⁻¹ dicp.ac.cn
Bimetallic "Salixpyrrole" (Pd-based)Hydrogen Evolution (HER)Turnover Frequency (TOF)4640 s⁻¹
Cu(II)-NDPA ComplexCO₂ ReductionTurnover Frequency (TOF)566 h⁻¹

Table 3. Representative performance metrics for catalytic systems based on or related to the this compound scaffold. Note: Values for HER and CO₂ reduction are for structurally related and functionally relevant systems to provide context for catalytic efficiency.

Advanced Spectroscopic and Structural Characterization of 2 2,6 Dimethylphenyl Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of 2-(2,6-dimethylphenyl)pyrrole and its derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1H and 13C NMR for Structural Elucidation and Regioselectivity

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the identity and purity of synthesized pyrrole (B145914) derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants (J) offer a complete picture of the molecular framework.

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals are observed for the pyrrole ring protons, the dimethylphenyl ring protons, and the methyl groups. The protons on the pyrrole ring typically appear as multiplets in the aromatic region, with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern at other positions of the ring. The protons of the 2,6-dimethylphenyl group usually show a characteristic pattern: a triplet for the para-proton and a doublet for the two meta-protons. The six protons of the two methyl groups typically appear as a sharp singlet in the upfield region (around 2.0-2.4 ppm), indicating their chemical equivalence due to rotation around the C-C single bond. rsc.orgrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. The spectra reveal characteristic signals for the pyrrole ring carbons, the substituted phenyl ring carbons (including the ipso-carbons attached to the pyrrole ring and the methyl groups), and the methyl carbons. rsc.orgorgchemres.org

NMR is particularly crucial for determining the regioselectivity of synthetic reactions. For example, when introducing a new substituent onto the pyrrole ring, NMR can unambiguously establish its position (e.g., at the N-1, C-3, C-4, or C-5 position) by analyzing changes in the chemical shifts and coupling constants of the pyrrole protons. nih.gov The presence or absence of specific correlations in 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can definitively map the connectivity within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 2-(Aryl)pyrrole Derivatives

Compound/Fragment¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Pyrrole Ring Protons 6.1 - 7.0 (multiplets)108 - 125
Dimethylphenyl Protons 7.0 - 7.2 (multiplets)126 - 140
Methyl Protons (-CH₃) ~2.4 (singlet)~21
N-H Proton 9.3 - 10.2 (broad singlet)N/A

Note: The exact chemical shifts can vary significantly depending on the solvent and the specific nature of other substituents on the molecule. rsc.orgorgchemres.org

19F NMR for Fluorinated Derivatives

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful and highly sensitive analytical technique. The ¹⁹F nucleus has a spin of I=½ and is 100% naturally abundant, making it easy to detect. nih.gov Its chemical shifts are extremely sensitive to the local electronic environment, spanning a range of over 300 ppm. This sensitivity allows for the detection of subtle structural and electronic changes. nih.gov

In a fluorinated analog, the ¹⁹F NMR spectrum provides direct evidence of the fluorine atom's location. A fluorine substituent on the dimethylphenyl ring will have a distinct chemical shift compared to one on the pyrrole ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei (¹⁹F-¹H and ¹⁹F-¹³C coupling) provides valuable information for assigning signals in the corresponding ¹H and ¹³C NMR spectra and confirming the fluorine's position. In cases where multiple fluorine atoms are present, ¹⁹F-¹⁹F coupling can help establish their relative proximity. nih.gov The interpretation of ¹⁹F chemical shifts, which can be influenced by factors like charge density and bond polarity, often benefits from comparison with quantum chemical calculations to fully understand the electronic effects at play. rsc.org

Diffusion-Ordered Spectroscopy (DOSY NMR)

Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. ucsb.edumanchester.ac.uk This method is particularly useful for assessing the purity of a sample of this compound without the need for physical separation. In a DOSY spectrum, all signals belonging to a single molecular species will align horizontally at the same diffusion coefficient value, which is inversely related to the molecule's size and its interaction with the solvent. jhu.edu Any impurities, being of different sizes, will appear at different vertical positions in the 2D plot.

DOSY can also be employed to study intermolecular interactions. For instance, if a derivative of this compound undergoes self-association or aggregation in solution, the measured diffusion coefficient will be smaller than that expected for the monomeric species. Similarly, the formation of a complex between the pyrrole derivative and another molecule (e.g., a host-guest complex) can be monitored by observing the change in the diffusion coefficients of the interacting partners. ox.ac.uk

Vibrational Spectroscopy: FT-IR and Raman Studies

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are used to identify the presence of specific functional groups.

For this compound, the FT-IR spectrum is characterized by several key absorption bands. A prominent band, typically broad, is observed in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring. orgchemres.orgresearchgate.net The C-H stretching vibrations of the aromatic rings and the methyl groups are found just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The region between 1400 and 1600 cm⁻¹ contains bands associated with the C=C and C-N stretching vibrations within the pyrrole and phenyl rings. rsc.orgbeilstein-journals.org

Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic rings often give rise to strong signals in the Raman spectrum. nih.gov For instance, the ring breathing modes of both the pyrrole and phenyl rings can be identified. nih.gov In studies of related polypyrrole systems, Raman spectroscopy has been used to probe the structure of the polymer backbone and identify changes associated with oxidation state, such as the formation of polarons and bipolarons. researchgate.net

Table 2: Key Vibrational Bands for this compound Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
N-H Stretch3300 - 3500FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 3000FT-IR, Raman
C=C Ring Stretch1450 - 1600FT-IR, Raman
C-N Ring Stretch1300 - 1400FT-IR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The conjugated π-system of this compound, which extends over both the pyrrole and phenyl rings, gives rise to characteristic absorption bands in the UV region. These bands are typically attributed to π → π* electronic transitions. researchgate.net The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the nature of any substituents on the molecule. Extending the conjugation or adding electron-donating or electron-withdrawing groups can cause a shift in the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. researchgate.net

While many simple pyrroles are only weakly fluorescent, derivatives can be designed to exhibit significant photoluminescence. The emission properties are highly dependent on the molecular structure, rigidity, and environment. For instance, introducing specific functional groups or extending the π-system can enhance fluorescence quantum yields. nih.gov Some derivatives may exhibit interesting phenomena such as aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov Time-resolved luminescence studies can provide further insights into the nature of the excited states, distinguishing between short-lived fluorescence and long-lived phosphorescence. nih.gov

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule and its fragments, thus confirming the molecular formula. rsc.orgmdpi.com

Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules, typically generating the protonated molecular ion [M+H]⁺. rsc.orgnih.gov The fragmentation pattern of this ion, studied through tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pathways are highly dependent on the substituents present on the pyrrole and phenyl rings. nih.gov For 2-substituted pyrrole derivatives, common fragmentation mechanisms include the loss of small neutral molecules like water (if hydroxyl groups are present) or the cleavage of side chains. The stability of the pyrrole ring means that fragmentation often involves substituents rather than the ring itself. nih.gov Analysis of these fragmentation patterns is crucial for distinguishing between isomers and confirming the structure of newly synthesized compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this method is indispensable for elucidating the molecular conformation, bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that govern the crystal packing.

Crystal Packing and Intermolecular Interactions

Detailed studies on derivatives containing the N-(2,6-dimethylphenyl) moiety reveal the prevalence of hydrogen bonding and other weak interactions in defining the crystal lattice. For instance, in the crystal structure of N-(2,6-dimethylphenyl)acetamide and its halo-substituted analogues, molecules are typically linked into chains or more complex networks through N—H⋯O hydrogen bonds. nih.govresearchgate.net The amide proton acts as a hydrogen-bond donor to the carbonyl oxygen of an adjacent molecule, forming a robust and predictable supramolecular synthon.

For pyrrole-containing structures, N–H···π(pyrrole) interactions are also a notable feature. The pyrrole N-H group can act as a donor, and the electron-rich π-system of an adjacent pyrrole ring can act as an acceptor. These interactions, along with other potential π-π stacking effects between the phenyl and pyrrole rings, contribute to the stability of the crystal lattice.

The table below summarizes representative intermolecular interactions observed in the crystal structures of compounds related to this compound, illustrating the common forces that direct their solid-state assembly.

Compound/Derivative ClassDominant Intermolecular InteractionsSupramolecular Motif
N-(2,6-dimethylphenyl)acetamidesN—H⋯O hydrogen bondsChains
N-(aryl)acetamidesN—H⋯O, C—H⋯O, C—H⋯π(ring)3D networks
Bis(2-pyrrolyl) derivativesN–H···π(pyrrole)Chains or sheets

This table is generated based on data from related structures to illustrate expected interactions.

Absolute Configuration Assignments

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, particularly in the fields of pharmaceuticals and materials science. For chiral derivatives of this compound, which can arise from the introduction of a stereocenter or from atropisomerism due to restricted rotation around the C-N bond, X-ray crystallography is the definitive method for assigning the absolute stereochemistry. snnu.edu.cn

The technique relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are equivalent for centrosymmetric structures but can differ in the absence of a center of symmetry in a chiral crystal, the absolute arrangement of atoms in space can be determined.

A key parameter in this analysis is the Flack parameter. A value of the Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration with a high degree of confidence. Conversely, a value approaching one indicates that the inverted structure is the correct one. This method provides an unambiguous assignment of R/S or M/P descriptors to the stereogenic centers or chiral axes.

Recent advances in asymmetric synthesis have led to the development of methods for constructing axially chiral arylpyrroles. snnu.edu.cn The absolute configuration of these atropisomers is crucial for their application as chiral ligands or catalysts. X-ray crystallography serves as the ultimate proof of stereochemistry for these novel chiral compounds.

Electrochemistry: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound. For this compound and its derivatives, this method provides valuable information on their oxidation and reduction potentials, the stability of the resulting radical ions, and the effects of substitution on the electronic properties of the pyrrole ring.

The electrochemical behavior of pyrrole itself is well-documented, with an irreversible oxidation at approximately +1.2 V versus a saturated calomel (B162337) electrode (SCE) in acetonitrile, leading to the formation of a conductive polymer (polypyrrole). researchgate.net The introduction of a substituent on the nitrogen atom, such as the 2,6-dimethylphenyl group, significantly alters these properties.

N-substitution generally increases the oxidation potential of the pyrrole ring, making it more difficult to oxidize compared to the unsubstituted parent compound. This is due to a combination of electronic and steric effects. The bulky 2,6-dimethylphenyl group can twist the pyrrole ring out of planarity, which can affect the conjugation and, consequently, the ease of electron removal.

Studies on various N-substituted phenylpyrroles have shown that the nature and position of substituents on the phenyl ring can further modulate the redox potentials. arkat-usa.org Electron-donating groups on the phenyl ring tend to lower the oxidation potential, while electron-withdrawing groups increase it.

The cyclic voltammogram of a derivative like this compound is expected to show an anodic peak corresponding to the oxidation of the pyrrole moiety. The reversibility of this peak provides insight into the stability of the resulting radical cation. For many pyrrole derivatives, the initial oxidation is followed by chemical reactions, such as dimerization or polymerization, leading to irreversibility in the cyclic voltammogram. rsc.org

The following table presents representative electrochemical data for N-phenylpyrrole and a related derivative to illustrate the typical range of oxidation potentials.

CompoundOxidation Potential (Epa) vs. Ag/AgClSolvent/ElectrolyteReversibility
N-phenylpyrrole~ +1.1 VAcetonitrile / LiClO4Irreversible
N-(4-bromophenyl)pyrrole~ +1.2 VAcetonitrile / LiClO4Irreversible

This table provides illustrative data from related compounds to indicate expected electrochemical behavior.

Computational and Theoretical Investigations of 2 2,6 Dimethylphenyl Pyrrole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in computational chemistry to employ DFT to predict a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For 2-(2,6-Dimethylphenyl)pyrrole, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.

Conformational analysis would further explore the rotational barrier around the single bond connecting the pyrrole (B145914) and dimethylphenyl rings. This analysis would identify the most stable conformer (the "ground state") and any higher-energy conformers, providing insight into the molecule's flexibility and the energetic landscape of its different spatial arrangements. The results of such an analysis are typically presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Value
C-N Bond Length (pyrrole) Data not available
C-C Bond Length (pyrrole) Data not available
C-C Bond Length (phenyl) Data not available
C-H Bond Length Data not available

Note: This table is for illustrative purposes only. Actual data is not available.

Electronic Structure: HOMO-LUMO Analysis and Energy Levels

The electronic structure of a molecule is fundamental to its chemical behavior. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that a molecule is more easily excited and therefore more reactive. The energies of these frontier orbitals would be calculated and presented in a data table.

Table 2: Hypothetical Electronic Properties of this compound

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Note: This table is for illustrative purposes only. Actual data is not available.

Chemical Reactivity Descriptors (e.g., Global and Local Reactivity Indices)

From the HOMO and LUMO energies, various chemical reactivity descriptors can be derived. These indices provide a quantitative measure of a molecule's reactivity.

Local Reactivity Descriptors: Fukui functions are often calculated to identify the specific atoms or regions within the molecule that are most susceptible to electrophilic or nucleophilic attack.

These calculated descriptors would be compiled into a table to summarize the predicted chemical behavior of this compound.

Table 3: Hypothetical Chemical Reactivity Descriptors for this compound

Descriptor Value
Electronegativity (χ) Data not available
Chemical Hardness (η) Data not available

Note: This table is for illustrative purposes only. Actual data is not available.

Thermodynamic Parameters

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy of formation. These parameters are essential for understanding the stability of the molecule and its behavior in chemical reactions under different temperature and pressure conditions.

Table 4: Hypothetical Thermodynamic Parameters of this compound at 298.15 K

Parameter Value
Enthalpy (H) Data not available
Entropy (S) Data not available

Note: This table is for illustrative purposes only. Actual data is not available.

Spectroscopic Property Prediction and Validation

Computational methods are also invaluable for predicting and interpreting spectroscopic data.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as bond stretching and bending. These theoretical spectra can be compared with experimentally obtained spectra to confirm the molecular structure and assign the observed spectral bands to specific molecular motions.

The results would be presented as a table listing the calculated vibrational frequencies and their corresponding assignments.

Table 5: Hypothetical Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹) Vibrational Mode Assignment
Data not available N-H stretch
Data not available C-H stretch (aromatic)
Data not available C-H stretch (methyl)
Data not available C-N stretch

Note: This table is for illustrative purposes only. Actual data is not available.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules and predict their electronic absorption spectra. researchgate.net By applying TD-DFT, researchers can calculate the excitation energies, oscillator strengths, and nature of electronic transitions, providing deep insights into the molecule's photophysical behavior.

For this compound, TD-DFT calculations can elucidate how the substitution of the 2,6-dimethylphenyl group onto the pyrrole ring influences its electronic structure and absorption spectrum compared to unsubstituted pyrrole. These calculations can identify the key molecular orbitals involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on similar pyrrole-based copolymers have shown that the introduction of different functional groups can lead to significant shifts in the absorption maxima. researchgate.net Theoretical investigations on related derivatives have successfully used TD-DFT to reproduce experimental UV-Vis spectra and analyze the effects of chemical substitutions. researchgate.net

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for a Substituted Pyrrole Derivative Note: This data is representative of typical results for pyrrole derivatives and not specific to this compound.

Transition Excitation Energy (eV) Oscillator Strength (f) Major Contribution
S₀ → S₁ 4.52 0.08 HOMO → LUMO
S₀ → S₂ 5.15 0.12 HOMO-1 → LUMO

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational tools allow for the detailed analysis and quantification of these forces, which are crucial for understanding crystal packing and designing new materials.

Hirshfeld surface (HS) analysis is a versatile method for visualizing and quantifying intermolecular interactions within a crystal lattice. set-science.comscirp.org The Hirshfeld surface is generated based on the electron distribution of the molecule, providing a graphical representation of close contacts with neighboring molecules. set-science.com

Key features mapped onto the Hirshfeld surface include:

d_norm : A normalized contact distance that highlights intermolecular contacts shorter than the van der Waals radii sum with red spots, contacts around the vdW separation with white, and longer contacts with blue. set-science.com

d_e and d_i : The distances from the surface to the nearest nucleus external and internal to the surface, respectively.

These distances are used to generate two-dimensional fingerprint plots, which summarize all intermolecular contacts in the crystal. crystalexplorer.net Each point on the plot corresponds to a unique (d_e, d_i) pair, and the color indicates the relative frequency of that contact type. crystalexplorer.net For organic molecules, common interactions like H···H, C···H, and N···H contacts can be separated and quantified. researchgate.netnih.gov This decomposition allows for a detailed understanding of the forces driving the crystal packing. set-science.comcrystalexplorer.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Arylacetamide Derivative Source: Adapted from analysis of a related molecular crystal. nih.govnih.gov

Contact Type Contribution (%)
H···H 55.0
C···H / H···C 18.5
O···H / H···O 12.2
N···H / H···N 7.1

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions in molecular systems. nih.govscielo.org.mx It is based on the relationship between the electron density (ρ) and its reduced density gradient (RDG). nih.gov By plotting the RDG against the electron density, regions of non-covalent interactions can be identified where the RDG value is close to zero. nih.gov

These interactions are then visualized as isosurfaces in 3D space, with the color indicating the nature and strength of the interaction:

Blue : Strong, attractive interactions (e.g., hydrogen bonds).

Green : Weak, van der Waals interactions.

Red : Strong, repulsive interactions (e.g., steric clashes).

This method provides an intuitive visual map of the non-covalent interactions that stabilize the molecular conformation and crystal structure. scielo.org.mx The Electron Localization Function (ELF) can also be used in conjunction with NCI to provide further insight into the electronic structure and bonding.

Hydrogen bonds are highly directional and strong non-covalent interactions that often play a defining role in the supramolecular architecture of molecular crystals. uni-regensburg.deresearchgate.net In the case of this compound, the pyrrole N-H group can act as a hydrogen bond donor, while the π-system of the pyrrole and phenyl rings can act as acceptors.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for exploring the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction pathways that may be difficult to study experimentally.

A Potential Energy Surface (PES) is a fundamental concept in theoretical chemistry that describes the energy of a molecule as a function of its geometry. nih.govresearchgate.net By mapping the PES, chemists can identify stable reactants, products, and the high-energy transition states that connect them. nih.govresearchgate.net

Potential energy surface scans are performed by systematically changing a specific geometric parameter (e.g., a bond length or angle) and calculating the energy at each step. This process helps to trace the minimum energy path a reaction follows. researchgate.net For a reaction involving this compound, a PES scan could be used to model, for example, the rotational barrier of the C-C bond connecting the pyrrole and phenyl rings or to investigate the pathway of an electrophilic substitution on the pyrrole ring. rug.nl These calculations provide crucial information on reaction barriers (activation energies), which are essential for understanding reaction kinetics and mechanisms. nih.gov

Transition State Characterization

In computational chemistry, the characterization of transition states is fundamental to understanding reaction mechanisms and conformational changes. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a given process. For this compound, a key conformational process is the rotation around the single bond connecting the pyrrole and the 2,6-dimethylphenyl rings. This rotation is subject to a rotational energy barrier due to steric hindrance between the hydrogen atom at the C5 position of the pyrrole ring and the methyl groups on the phenyl ring.

The transition state for this rotational process corresponds to the conformation where the two rings are perpendicular to each other, maximizing steric repulsion. In contrast, the ground state or minimum energy conformation is expected to be one where the rings are twisted out of planarity to minimize these steric clashes.

The energy profile for the rotation of the phenyl ring relative to the pyrrole ring can be calculated, and the transition state is identified as the conformation with the highest energy. For 2-phenylpyrrole, the perpendicular arrangement of the rings represents this transition state. The energy difference between the ground state (a non-planar conformation) and this perpendicular transition state is the rotational energy barrier.

Table 1: Calculated Rotational Energy Barriers for 2-Phenylpyrrole

Computational MethodRotational Energy Barrier (kJ mol⁻¹)
MP211.10

Data sourced from a theoretical study on 2-phenylpyrrole, a related compound, to illustrate the concept of rotational barriers. scispace.com

For this compound, it is anticipated that the rotational barrier would be significantly higher than that of 2-phenylpyrrole due to the presence of the two methyl groups on the phenyl ring, which would introduce greater steric hindrance.

Solvent Effects Modeling (e.g., Polarizable Continuum Model)

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational models are employed to simulate these solvent effects. One of the most widely used methods is the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's behavior in solution.

The application of PCM to this compound would allow for the investigation of how the solvent polarity affects various properties, such as:

Geometrical Parameters: The bond lengths and angles of the molecule may change in response to the solvent's polarity.

Electronic Properties: The dipole moment and the energies of the molecular orbitals (HOMO and LUMO) are sensitive to the solvent environment.

Spectroscopic Properties: The absorption and emission spectra of the molecule can be predicted in different solvents.

Reaction Energetics: The energies of reactants, products, and transition states can be calculated in solution to understand how the solvent influences reaction rates and equilibria.

While specific PCM studies on this compound are not available, the general principles of the model can be outlined.

Table 2: Conceptual Application of PCM to this compound

PropertyExpected Influence of Increasing Solvent Polarity
Dipole MomentIncrease
HOMO-LUMO GapPotential decrease, leading to a red shift in UV-Vis spectra
Rotational Energy BarrierMay be altered due to differential stabilization of the ground and transition states

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in detail. It provides a localized picture of chemical bonding that is consistent with Lewis structures, allowing for the investigation of charge distribution, hybridization, and delocalization effects such as hyperconjugation.

In an NBO analysis of this compound, the wave function of the molecule is transformed into a set of localized orbitals that correspond to core electrons, lone pairs, and bonds. This analysis provides valuable information about the electronic interactions within the molecule.

Key insights that can be gained from an NBO analysis of this compound include:

Natural Atomic Charges: The distribution of electron density among the atoms in the molecule can be quantified.

Hybridization of Atomic Orbitals: The s and p character of the hybrid orbitals that form the chemical bonds can be determined.

Donor-Acceptor Interactions: The analysis can identify interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions represent electron delocalization and are associated with a stabilization energy, E(2). The magnitude of E(2) is proportional to the strength of the interaction.

For this compound, important donor-acceptor interactions would include:

π → π* interactions between the pyrrole and phenyl rings, which would indicate the extent of conjugation between the two aromatic systems.

n → σ* interactions involving lone pairs on the nitrogen atom and antibonding orbitals of adjacent bonds.

σ → σ* interactions, which are indicative of hyperconjugation.

Table 3: Conceptual NBO Analysis of Key Interactions in this compound

Donor NBOAcceptor NBOType of InteractionSignificance
π (Pyrrole)π* (Phenyl)π-conjugationIndicates electron delocalization between the rings.
π (Phenyl)π* (Pyrrole)π-conjugationIndicates electron delocalization between the rings.
n (N)σ* (C-C)HyperconjugationStabilization of the molecule through lone pair delocalization.

The results of such an analysis would provide a detailed understanding of the electronic structure of this compound and how it influences the molecule's properties and reactivity.

Supramolecular Chemistry and Materials Science Applications of 2 2,6 Dimethylphenyl Pyrrole Constructs

Anion Recognition and Sensing

Pyrrole-based structures are widely recognized for their ability to act as hydrogen-bond donors, making them excellent candidates for anion recognition and sensing. The N-H proton of the pyrrole (B145914) ring can form stable complexes with various anions. In more complex architectures like diketopyrrolopyrrole (DPP), the two lactam N-H groups create a pre-organized binding site that can selectively interact with anions.

While specific studies focusing solely on 2-(2,6-dimethylphenyl)pyrrole for anion sensing are not extensively documented, the principles are derived from the broader family of DPP-based sensors. These sensors often operate via colorimetric or fluorescent changes upon anion binding. The interaction with an anion, such as fluoride (B91410) (F⁻), can deprotonate the N-H moiety, leading to a significant change in the intramolecular charge transfer (ICT) character of the molecule. researchgate.net This results in a dramatic color change and quenching of fluorescence, allowing for naked-eye detection. researchgate.net

For instance, a DPP-based sensor was developed that exhibited a remarkable 267 nm red-shift in its absorption maximum upon the addition of fluoride ions, shifting its appearance from red to dark green. researchgate.net The sensing mechanism in these systems is highly dependent on the acidity of the N-H proton and the stability of the resulting complex. While the electronic effect of the 2,6-dimethylphenyl group is modest, its steric bulk could influence the selectivity by sterically hindering the approach of larger anions to the binding site. DPP derivatives have been successfully employed as fluorescent probes for various environmentally and biologically significant cations and anions. nih.gov

Table 1: Examples of Anion Sensing by DPP-based Probes

Sensor Type Target Ion Observable Change Detection Limit (LOD)
DPP-Rhodamine Conjugate Cu²⁺ Color change (orange to pink), Fluorescence "turn-on" 0.16 µmol/dm³
DPP-Hydrazone F⁻ Color change (red to dark green), Fluorescence "turn-off" Not specified
Thienyl-DPP Hg²⁺, Ag⁺, Cu²⁺, F⁻ Changes in absorption spectra Not specified

Self-Assembly and Supramolecular Architectures

The planar and rigid structure of the DPP core, combined with intermolecular hydrogen bonding and π-π stacking, makes it an exceptional building block for creating ordered supramolecular assemblies. The nature of the aryl substituents plays a crucial role in directing these self-assembly processes.

Formation of Organogels

Supramolecular organogels are formed when gelator molecules self-assemble in an organic solvent to create a three-dimensional network that immobilizes the solvent. DPP derivatives have been explored as effective organogelators. The self-assembly is driven by a combination of non-covalent interactions, primarily hydrogen bonding between the lactam N-H and C=O groups of adjacent molecules, and π-π stacking of the aromatic cores.

The substituents on the DPP core, such as the 2,6-dimethylphenyl groups, are critical in modulating the gelation properties. They influence the solubility of the molecule and control the strength and directionality of the intermolecular interactions. While specific studies on organogel formation by 3,6-bis(2,6-dimethylphenyl)DPP are limited, research on analogous systems shows that modifying the peripheral groups can tune the critical gelation concentration, thermal stability, and mechanical properties of the resulting gels. For example, peptide-functionalized DPPs have been shown to form hydrogels, where the self-assembly is driven by both π-stacking of the DPP core and hydrogen bonding of the peptide chains.

Aggregate Formation and Stacking Properties (H- and J-Aggregates)

In the solid state or in concentrated solutions, chromophoric molecules like DPPs often form aggregates with distinct photophysical properties compared to the isolated molecules. The specific geometry of the intermolecular arrangement leads to two main types of aggregates: H-aggregates and J-aggregates.

H-aggregates (hypsochromic) are characterized by a face-to-face (sandwich-type) stacking of the molecules. This arrangement leads to a blue-shift in the absorption spectrum compared to the monomer.

J-aggregates (bathochromic) involve a head-to-tail arrangement of the molecular transition dipoles. This typically results in a sharp, red-shifted absorption band.

The formation of H- versus J-aggregates is highly sensitive to the molecular structure, including the nature of the aryl substituents. researchgate.net The steric hindrance from the ortho-methyl groups in the 2,6-dimethylphenyl substituent would significantly influence the preferred packing motif, likely increasing the dihedral angle between the phenyl ring and the DPP core and affecting the intermolecular π-π stacking distance. By modifying the side chains on related DPP molecules, researchers have been able to effectively tune the aggregation behavior between H- and J-types, which in turn significantly alters the material's photophysical and electronic properties. researchgate.net The ability to control aggregation is crucial for applications in organic electronics, as the packing structure directly impacts charge transport and light-emitting efficiency. researchgate.net

Application in Functional Materials

The excellent photostability, strong light absorption in the visible spectrum, and tunable electronic properties make DPP-based materials, including those with 2,6-dimethylphenyl substituents, highly valuable for a range of functional material applications.

Organic Semiconductors

DPP-based molecules are a cornerstone in the development of high-performance organic semiconductors. The electron-deficient DPP core, when combined with electron-donating aromatic units, creates a donor-acceptor (D-A) structure that facilitates efficient intramolecular charge transfer and promotes strong intermolecular π-π stacking. This close packing is essential for efficient charge transport in organic field-effect transistors (OFETs).

The performance of these materials is heavily dependent on their solid-state morphology. The substituents on the DPP core are a key tool for tuning these properties. While the 2,6-dimethylphenyl groups would enhance solubility, their steric bulk can disrupt the co-planar geometry of the molecule. This twisting can hinder the close π-π stacking required for high charge carrier mobility. Consequently, many high-mobility DPP semiconductors utilize less sterically hindered aryl groups like thiophene (B33073) or phenyl. However, this structural tuning allows for the energy levels (HOMO/LUMO) to be adjusted, enabling the development of p-type, n-type, or ambipolar (both hole and electron transporting) semiconductors. rsc.org A wide range of charge carrier mobilities have been reported for DPP-based polymers, with some reaching values as high as 1-10 cm²/Vs. rsc.orgfrontiersin.org

Table 2: Representative Charge Carrier Mobilities for DPP-Based Organic Semiconductors

DPP Derivative Type Highest Reported Hole Mobility (μh) Highest Reported Electron Mobility (μe)
DPP-based Polymer (general) > 10 cm²/Vs > 3 cm²/Vs
Hydrogen Bonded DPP Polymer 13.1 cm²/Vs Not specified

Note: This table presents data for the broader class of high-performance DPP-based semiconductors. Specific charge transport data for semiconductors based on 3,6-bis(2,6-dimethylphenyl)DPP is not available in the reviewed literature, likely due to the aforementioned steric effects.

Dyes and Pigments

The parent DPP structure is a high-performance pigment known for its brilliant red color, high stability, and strength. nih.gov The color and photophysical properties of DPP derivatives can be finely tuned by modifying the aryl groups attached at the 3- and 6-positions of the core. researchgate.net These modifications alter the extent of π-conjugation and the intramolecular charge-transfer characteristics of the molecule.

Introducing different substituents on the phenyl rings allows for the absorption and emission wavelengths to be shifted across the visible and into the near-infrared spectrum. nih.gov For example, replacing phenyl groups with more electron-rich thiophene units typically causes a red-shift in the absorption spectrum. nih.gov The 2,6-dimethylphenyl substituent, while not strongly electron-donating or withdrawing, would primarily influence the photophysical properties through steric effects. The forced twisting between the phenyl rings and the DPP core can disrupt conjugation, potentially leading to a blue-shift in absorption compared to the planar analogue. nih.gov However, this can also decrease aggregation-caused quenching, sometimes leading to higher fluorescence quantum yields in solution. mdpi.com

Table 3: Illustrative Photophysical Properties of Aryl-Substituted DPP Dyes

Aryl Substituent Absorption Max (λ_abs) Emission Max (λ_em) Stokes Shift Fluorescence Quantum Yield (Φ_F)
Phenyl ~505 nm ~525 nm ~20 nm ~0.40 - 0.50
4-Methoxyphenyl 520 nm 528 nm 8 nm 0.44
Thienyl ~575 nm ~600 nm ~25 nm ~0.30 - 0.40

Note: The data presented are representative values for different classes of DPP dyes to illustrate the effect of substitution. Specific, consistent photophysical data for 3,6-bis(2,6-dimethylphenyl)DPP was not found in the compiled sources.

Molecular Electronics and Information Storage

The integration of pyrrole-based compounds into molecular electronics and information storage systems is an active area of research. Pyrrole's electron-rich nature makes it a valuable building block for conductive polymers and organic semiconductors, which are essential components in various electronic devices. tdl.org The strategy of fusing pyrrole with other stable aromatic rings has been shown to improve air stability and allow for the fine-tuning of the material's bandgap. tdl.org

Derivatives of diketopyrrolopyrrole (DPP), a class of pigments containing the pyrrole ring, have been investigated for their potential in data storage applications. These materials can exhibit tunable ON/OFF current ratios, which is a critical characteristic for high-resolution multilevel data storage. The performance of such devices can be modulated through both optical and electrical inputs, paving the way for more energy-efficient and high-density data storage solutions.

Supramolecular assemblies incorporating pyrrole units have also been explored for their electronic properties. For instance, the encapsulation of conductive polymers like polypyrrole within macrocyclic molecules can enhance their stability and conductivity. nankai.edu.cn These assemblies have shown promise in the development of flexible solid-state supercapacitors, which are crucial for energy storage. nankai.edu.cn

The introduction of a 2,6-dimethylphenyl group to the pyrrole ring introduces significant steric hindrance. This is expected to cause a substantial twist in the dihedral angle between the phenyl and pyrrole rings. This structural feature would, in turn, influence the electronic conjugation of the molecule, affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. While this could be leveraged to fine-tune the electronic properties of materials for specific applications, the lack of planarity might hinder intermolecular π-π stacking, which is often crucial for efficient charge transport in organic semiconductors. Further research is necessary to synthesize and characterize materials incorporating the this compound unit to fully understand their potential in molecular electronics and information storage.

Components of Liquid Crystal Materials

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Their molecules possess a degree of orientational order, which can be influenced by external fields, making them invaluable in display technologies and other electro-optic applications. The molecular structure of liquid crystalline compounds (mesogens) is typically anisotropic, often calamitic (rod-shaped) or discotic (disc-shaped).

Pyrrole-containing molecules have been investigated as components of liquid crystal materials. For instance, N-substituted pyrroles functionalized with mesogenic groups like 4-cyanobiphenyl (B145940) have been synthesized and their thermotropic properties studied. However, the incorporation of a bulky substituent such as the 2,6-dimethylphenyl group at the 2-position of the pyrrole ring would significantly disrupt the linear, rod-like geometry that is typically required for the formation of conventional nematic or smectic liquid crystal phases. The steric hindrance would likely prevent the necessary intermolecular interactions and packing required for mesophase formation.

While the this compound moiety itself is not a conventional mesogen, it could potentially be incorporated into more complex molecular architectures, such as side-chain liquid crystal polymers, where the polymer backbone provides the structural order. In such systems, the specific properties of the pyrrole derivative could be exploited, although this remains a speculative area without direct experimental evidence. Research into non-conventional building blocks for liquid crystals is ongoing, but there is currently no clear indication in the scientific literature of this compound being a viable component for liquid crystal materials. tandfonline.com

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

The study of 2-(2,6-dimethylphenyl)pyrrole and its derivatives has yielded significant insights into the synthesis, reactivity, and application of sterically hindered N-aryl pyrroles. A primary synthetic route to this class of compounds is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with 2,6-dimethylaniline. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This method is valued for its versatility, allowing for the creation of various substituted pyrroles. rgmcet.edu.inresearchgate.net The reaction mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole (B145914) ring. wikipedia.org Researchers have continually modified this classic reaction, employing various mild and eco-friendly catalysts to improve yields and reaction conditions, moving away from harsh acidic environments that could degrade sensitive molecules. rgmcet.edu.inmdpi.com

Spectroscopic characterization, including 1H NMR, 13C NMR, and IR spectroscopy, has been fundamental in confirming the structure of these compounds. rsc.orgnih.gov The reactivity of the this compound scaffold is dominated by the electron-rich nature of the pyrrole ring. The nitrogen atom's lone pair is delocalized into the aromatic system, making the ring significantly more reactive toward electrophilic substitution than benzene. pearson.comyoutube.com This substitution preferentially occurs at the C2 and C5 positions (alpha to the nitrogen), as the carbocation intermediate formed during the reaction is better stabilized by resonance compared to substitution at the C3 or C4 positions. onlineorganicchemistrytutor.comquora.comslideshare.net The bulky 2,6-dimethylphenyl group introduces significant steric hindrance, which can influence the regioselectivity and rate of these reactions, a key feature of this particular compound.

The this compound core is a valuable pharmacophore in medicinal chemistry. Pyrrole derivatives are integral to a wide array of therapeutic agents, including anti-inflammatory, anticancer, antibacterial, and antiviral drugs. scispace.comscispace.comnih.govmdpi.com The sterically demanding N-aryl group is a known motif in selective COX-2 inhibitors, suggesting the potential for derivatives of this compound in developing novel anti-inflammatory agents. nih.govnih.gov In the realm of catalysis, pyrrole-based structures serve as effective ligands for transition metals, with applications in olefin polymerization and other significant organic transformations. researchgate.netcjcatal.comnih.gov Furthermore, in materials science, pyrroles are the foundational monomers for producing conductive polymers like polypyrrole, which are utilized in advanced applications such as sensors, batteries, and other electronic devices. scispace.comimp.kiev.uanih.govnih.gov

Unexplored Avenues and Challenges

Despite the progress made, several challenges and unexplored avenues remain in the chemistry of this compound.

Synthetic Challenges:

Steric Hindrance: The synthesis of polysubstituted or sterically crowded pyrroles, particularly those with bulky groups like 2,6-dimethylphenyl, can be challenging. chim.it The Paal-Knorr reaction, while robust, can be limited by the availability of the requisite 1,4-dicarbonyl precursors and may suffer from low yields when highly substituted or sterically demanding amines are used.

Regiocontrol: While electrophilic substitution favors the C2 and C5 positions, achieving selective functionalization at the less reactive C3 and C4 positions in the presence of the directing N-aryl group remains a significant synthetic hurdle. Developing methodologies to overcome the inherent reactivity patterns is crucial for accessing a wider range of isomers for structure-activity relationship studies.

"Green" Synthesis: Although greener modifications of the Paal-Knorr synthesis exist, there is a continuous need to develop more sustainable and atom-economical methods that avoid toxic catalysts and solvents and minimize waste. rgmcet.edu.in

Unexplored Chemical Space:

Asymmetric Catalysis: The development of catalytic asymmetric reactions to introduce chirality, either at the pyrrole ring or through atropisomerism due to the restricted rotation of the N-aryl bond, is an area with considerable untapped potential. researchgate.net

Complex Architectures: The incorporation of the this compound moiety into more complex macrocyclic or polycyclic systems is largely unexplored. Such structures could exhibit unique photophysical properties or host-guest chemistry.

Polymerization of Sterically Hindered Monomers: While polypyrrole is well-studied, the polymerization of N-substituted pyrroles with bulky groups like 2,6-dimethylphenyl is less common. Investigating how this steric bulk affects the polymerization process, as well as the morphology, conductivity, and solubility of the resulting polymers, presents a compelling research question. mdpi.com

Prospective Research Directions

The unique steric and electronic properties of this compound make it a promising scaffold for future research and development across multiple scientific disciplines.

Medicinal Chemistry:

Targeted Drug Design: Future work should focus on the rational design of this compound derivatives as targeted therapeutic agents. Leveraging its structural similarity to known bioactive molecules, new libraries could be synthesized and screened for activity as kinase inhibitors, antibacterial agents, or specific enzyme modulators. mdpi.comresearchgate.net The structural rigidity and steric shielding provided by the dimethylphenyl group could be exploited to enhance target selectivity and improve pharmacokinetic profiles. nih.gov

Hybrids and Conjugates: Creating hybrid molecules that combine the this compound scaffold with other pharmacophores (e.g., cinnamic acid derivatives, other heterocycles) could lead to multi-target agents with synergistic effects, particularly for complex diseases like cancer or inflammation. nih.govnih.gov

Catalysis:

Novel Ligand Development: The this compound unit can be elaborated into novel pincer-type or bidentate ligands. The steric bulk of the 2,6-dimethylphenyl group could be used to create specific coordination pockets around a metal center, potentially leading to catalysts with enhanced stability, activity, and selectivity in reactions such as C-H activation, cross-coupling, and asymmetric synthesis. cjcatal.com

Materials Science:

Functional Polymers: Research into the synthesis of polymers and copolymers derived from functionalized this compound monomers could lead to new materials with tailored properties. By introducing specific functional groups, it may be possible to develop soluble, processable conducting polymers for applications in flexible electronics, organic light-emitting diodes (OLEDs), and advanced sensor arrays. imp.kiev.uanih.gov

Organic Electronics: The electron-rich pyrrole core suggests that derivatives could be designed as organic semiconductors. Investigating the charge transport properties of thin films and single crystals of these materials could open doors for their use in organic field-effect transistors (OFETs) and photovoltaic devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-Dimethylphenyl)pyrrole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The Paal-Knorr synthesis is a primary route, involving condensation of 1,4-diketones with ammonia or amines. For this compound, substituting 2,5-hexadione with a 2,6-dimethylphenyl-substituted precursor can yield the target compound. Key parameters include solvent choice (e.g., ethanol or THF), temperature (80–120°C), and stoichiometric ratios. Impurities such as enamine intermediates may form if reaction kinetics are not optimized, requiring purification via column chromatography or recrystallization .

Q. How is structural characterization of this compound performed to confirm aromaticity and substitution patterns?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves the crystal structure, confirming bond lengths and angles consistent with aromaticity (e.g., C–N bond lengths ~1.38 Å). Complementary techniques include:

  • ¹H/¹³C NMR : Methyl groups at 2,6-positions show upfield shifts (δ 2.1–2.3 ppm for protons; δ 15–20 ppm for carbons).
  • FTIR : N–H stretching (~3400 cm⁻¹) and C=C ring vibrations (~1600 cm⁻¹).
  • Elemental analysis : Validate empirical formula (e.g., C₁₂H₁₃N) .

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer : Derivatives exhibit antimicrobial and antimalarial properties. For example, substituting the pyrrole ring with electron-withdrawing groups (e.g., nitro or halogens) enhances activity against Plasmodium falciparum (IC₅₀ < 1 µM). Bioassays involve:

  • Microplate dilution assays : To determine minimum inhibitory concentrations (MICs).
  • Molecular docking : To predict binding affinity to target enzymes (e.g., Plasmodium dihydroorotate dehydrogenase) .

Advanced Research Questions

Q. How can reaction kinetics and intermediates in this compound synthesis be analyzed experimentally?

  • Methodological Answer : In situ FTIR spectroscopy combined with density functional theory (DFT) calculations tracks intermediates. For Paal-Knorr reactions, K-means clustering of FTIR data identifies imine (C=N, ~1650 cm⁻¹) and enamine (C–N, ~1250 cm⁻¹) intermediates. Kinetic models (e.g., pseudo-first-order rate constants) quantify activation energies for rate-limiting steps .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or regioisomeric impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish substituent positions.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ with < 5 ppm error).
  • Computational validation : Compare experimental IR/NMR with DFT-simulated spectra .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) using B3LYP/6-311G(d,p) basis set calculates:

  • HOMO-LUMO gaps : Correlate with redox activity (e.g., ~4.5 eV for electron-rich derivatives).
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.
  • Molecular dynamics simulations : Predict stability in biological membranes .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer activity?

  • Methodological Answer : Systematic SAR involves:

  • Substituent variation : Introduce alkyl, aryl, or heteroaryl groups at the 3- and 4-positions.
  • Cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis markers : Measure caspase-3 activation via flow cytometry.
  • QSAR models : Correlate logP values with IC₅₀ data to prioritize lipophilic derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C).
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Storage : In amber glass under nitrogen (away from oxidizers; flash point ~100°C).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.